molecular formula C17H24BNO4 B1586843 Morpholino(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone CAS No. 656239-38-2

Morpholino(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone

Cat. No. B1586843
M. Wt: 317.2 g/mol
InChI Key: ZOPBEWUNCNLYSD-UHFFFAOYSA-N
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Description



  • IUPAC Name : [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methyl 2-(trimethylsilyl)ethyl ether

  • CAS RN : 656239-38-2

  • Storage Conditions : Room temperature

  • Application Regulations : PRTR-1





  • Synthesis Analysis



    • The synthesis pathway and methods for preparing this compound are not explicitly provided in the available information.





  • Molecular Structure Analysis



    • The molecular formula is C15H29BN2O3Si .

    • The compound has a tetramethyl-1,3,2-dioxaborolan-2-yl group attached to a phenyl ring.





  • Chemical Reactions Analysis



    • The compound can undergo borylation at the benzylic C-H bond of alkylbenzenes to form pinacol benzyl boronate .

    • It can also participate in hydroboration reactions of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts.





  • Physical And Chemical Properties Analysis



    • Melting Point : 98.6-99.0°C

    • Boiling Point : 422.8±40.0°C (predicted)

    • Density : 1.09±0.1 g/cm³ (20°C, 760 Torr)

    • pKa : 4.65±0.40 (predicted)




  • Scientific Research Applications

    Synthesis and Structural Analysis

    Morpholino(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone and related compounds have been synthesized and structurally analyzed. These compounds, which are boric acid ester intermediates with benzene rings, are obtained through a three-step substitution reaction. Their structures have been confirmed using various spectroscopy techniques and mass spectrometry. Single crystals of these compounds have also been measured by X-ray diffraction and subjected to crystallographic and conformational analyses. These studies provide insights into the physicochemical properties of these compounds (P. Huang et al., 2021).

    Biological Activity and Potential Applications

    There is research indicating that compounds structurally similar to Morpholino(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone have shown distinct inhibition on the proliferation of various cancer cell lines. This suggests potential applications in the field of oncology and the development of anticancer agents (Zhi-hua Tang & W. Fu, 2018).

    Synthesis for Imaging Agents in Parkinson's Disease

    Compounds similar to Morpholino(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone have been synthesized for use as potential PET agents in imaging for Parkinson's disease. This demonstrates the compound's relevance in neurodegenerative disease research and diagnostics (Min Wang et al., 2017).

    Structural Exploration and Analysis for Antiproliferative Activity

    Research into structurally similar compounds has also involved the exploration of their structures for antiproliferative activity. This includes studies using IR, NMR, LC-MS spectra, and X-ray diffraction studies, indicating the potential therapeutic applications of these compounds in treating proliferative diseases (S. Benaka Prasad et al., 2018).

    Safety And Hazards



    • The compound is labeled with GHS hazard statements (H315, H319, H335) and safety statements (26, 36/37/38).

    • No specific toxicity information is available.




  • Future Directions



    • Further research could explore its potential applications in organic synthesis, medicinal chemistry, or materials science.




    properties

    IUPAC Name

    morpholin-4-yl-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C17H24BNO4/c1-16(2)17(3,4)23-18(22-16)14-7-5-13(6-8-14)15(20)19-9-11-21-12-10-19/h5-8H,9-12H2,1-4H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    ZOPBEWUNCNLYSD-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)N3CCOCC3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C17H24BNO4
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID10375039
    Record name (Morpholin-4-yl)[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID10375039
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    317.2 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    Morpholino(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone

    CAS RN

    656239-38-2
    Record name (Morpholin-4-yl)[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID10375039
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name 4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl]morpholine
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

    Synthesis routes and methods

    Procedure details

    To a solution of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid (200 mg, 0.806 mmol) in CH2Cl2 (10 mL) was subsequently added EDCl (232 mg, 1.21 mmol), HOBt (163 mg, 1.21 mmol), morpholine (0.11 mL, 1.21 mmol), and Et3N (0.22 mL, 1.61 mmol). The mixture was stirred at room temperature overnight, treated with EtOAc/H2O, and extracted with EtOAc. The combined extracts were washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated. The residue was purified by flash chromatography to give the title compound (207 mg, 81% yield). MS (m/z): 318 (M+H)+
    Quantity
    200 mg
    Type
    reactant
    Reaction Step One
    Name
    Quantity
    232 mg
    Type
    reactant
    Reaction Step Two
    Name
    Quantity
    163 mg
    Type
    reactant
    Reaction Step Three
    Quantity
    0.11 mL
    Type
    reactant
    Reaction Step Four
    Name
    Quantity
    0.22 mL
    Type
    reactant
    Reaction Step Five
    Quantity
    10 mL
    Type
    solvent
    Reaction Step Six
    Name
    EtOAc H2O
    Quantity
    0 (± 1) mol
    Type
    solvent
    Reaction Step Seven
    Yield
    81%

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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